Cas no 14642-66-1 (N1,N1-diethylpropane-1,2-diamine)
N1,N1-diethylpropane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediamine,N1,N1-diethyl-
- N<sup>1</sup>,N<sup>1</sup>-Diethyl-1,2-propanediamine
- NY NY-DIETHYL-1 2-PROPANEDIAMINE
- N,N-diethyl-12-propanediamine
- N1,N1-diethylpropane-1,2-diamine
- 1-(Diethylamino)-2-propanamine
- MFCD00053412
- 1-N,1-N-diethylpropane-1,2-diamine
- SCHEMBL1252981
- AKOS000137370
- N,N-Diethyl-propylenediamine
- FT-0745211
- CS-0251877
- (2-aminopropyl)diethylamine
- n,n-diethyl-1,2-propanediamine
- ZGZHNQPTNCGKHS-UHFFFAOYSA-N
- AKOS016046449
- 14642-66-1
- 1-diethylamino-2-propanamine
- EN300-56494
-
- MDL: MFCD00053412
- Inchi: 1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3
- InChI Key: ZGZHNQPTNCGKHS-UHFFFAOYSA-N
- SMILES: N(CC)(CC)CC(C)N
Computed Properties
- Exact Mass: 130.14714
- Monoisotopic Mass: 130.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 59.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 0.8072 (estimate)
- Melting Point: 28.9°C (estimate)
- Boiling Point: 190.97°C (rough estimate)
- Flash Point: 44.2°C
- Refractive Index: 1.4508 (estimate)
- PSA: 29.26
N1,N1-diethylpropane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902040-10mg |
N1,N1-diethylpropane-1,2-diamine |
14642-66-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E902040-50mg |
N1,N1-diethylpropane-1,2-diamine |
14642-66-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E902040-100mg |
N1,N1-diethylpropane-1,2-diamine |
14642-66-1 | 100mg |
$ 230.00 | 2022-06-05 | ||
| abcr | AB498272-250 mg |
N1,N1-Diethylpropane-1,2-diamine |
14642-66-1 | 250MG |
€176.40 | 2022-03-01 | ||
| abcr | AB498272-500 mg |
N1,N1-Diethylpropane-1,2-diamine |
14642-66-1 | 500MG |
€209.50 | 2022-03-01 | ||
| abcr | AB498272-1 g |
N1,N1-Diethylpropane-1,2-diamine |
14642-66-1 | 1g |
€231.60 | 2022-03-01 | ||
| abcr | AB498272-5 g |
N1,N1-Diethylpropane-1,2-diamine |
14642-66-1 | 5g |
€519.80 | 2022-03-01 | ||
| abcr | AB498272-10 g |
N1,N1-Diethylpropane-1,2-diamine |
14642-66-1 | 10g |
€819.00 | 2022-03-01 | ||
| Enamine | EN300-56494-0.05g |
(2-aminopropyl)diethylamine |
14642-66-1 | 95% | 0.05g |
$47.0 | 2023-02-10 | |
| Enamine | EN300-56494-0.1g |
(2-aminopropyl)diethylamine |
14642-66-1 | 95% | 0.1g |
$70.0 | 2023-02-10 |
N1,N1-diethylpropane-1,2-diamine Suppliers
N1,N1-diethylpropane-1,2-diamine Related Literature
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on N1,N1-diethylpropane-1,2-diamine
N1,N1-Diethylpropane-1,2-Diamine: A Comprehensive Overview
N1,N1-Diethylpropane-1,2-diamine, also known by its CAS number 14642-66-1, is a versatile organic compound with significant applications in various industrial and chemical sectors. This compound is a derivative of propane diamine, where one of the amine groups is substituted with two ethyl groups. The structure of N1,N1-diethylpropane-1,2-diamine consists of a propane backbone with two amine groups attached to the first carbon and one amine group on the second carbon. The presence of ethyl substituents on the nitrogen atom at the first carbon position imparts unique chemical properties to this compound.
Recent studies have highlighted the importance of N1,N1-diethylpropane-1,2-diamine in the synthesis of advanced materials. For instance, researchers have explored its role in the development of high-performance polymers and composites. The compound's ability to act as a crosslinking agent has been particularly valuable in creating materials with enhanced mechanical and thermal stability. This application underscores the significance of N1,N1-diethylpropane-1,2-diamine in modern materials science.
Another area where N1,N1-diethylpropane-1,2-diamine has shown promise is in catalysis. Its unique structure allows it to function as a ligand in transition metal catalysts, facilitating various organic reactions. Recent findings indicate that when used as a ligand in palladium-catalyzed coupling reactions, it significantly improves reaction efficiency and selectivity. This discovery has opened new avenues for its application in fine chemical synthesis and pharmaceutical production.
The synthesis of N1,N1-diethylpropane-1,2-diamine typically involves alkylation or reductive amination processes. These methods have been optimized over time to ensure high yields and purity. For example, recent advancements in catalytic hydrogenation techniques have enabled more efficient production of this compound. The use of heterogeneous catalysts has also reduced environmental impact by minimizing waste generation during the synthesis process.
In terms of physical properties, N1,N1-diethylpropane-1,2-diamine exhibits a melting point of approximately -35°C and a boiling point around 95°C under standard conditions. Its solubility in water is moderate, making it suitable for use in both aqueous and organic reaction media. The compound's stability under normal storage conditions further enhances its practicality for industrial applications.
From an environmental perspective, N1,N1-diethylpropane-1,2-diamine has been studied for its biodegradation potential. Research indicates that under aerobic conditions, the compound undergoes rapid microbial degradation, reducing its environmental footprint. This characteristic aligns with current sustainability trends and makes it a preferred choice for eco-friendly chemical processes.
Looking ahead, the demand for N1,N1-diethylpropane-1,2-diamine is expected to grow due to its expanding applications in specialty chemicals and advanced materials. Its role as an intermediate in pharmaceutical synthesis is also gaining traction as researchers explore its potential in drug delivery systems and bioactive molecule development.
In conclusion, NN,NN-diethylpropane-N,N-diamine (CAS No: ) stands out as a critical compound with multifaceted applications across various industries. Its unique chemical properties and versatility make it an essential component in modern chemistry and materials science.
14642-66-1 (N1,N1-diethylpropane-1,2-diamine) Related Products
- 34155-34-5(1,2-Propanediamine,N1,N1-dipropyl-)
- 66537-05-1(1,2-Propanediamine, N-[(dimethylamino)methylethyl]-N,N',N'-trimethyl-)
- 796038-12-5((2R)-2-aminopropyldiethylamine)
- 46350-29-2(1,4-Piperazinediethanamine,a1,a4-dimethyl-)
- 34391-85-0(1,2-Propanediamine, N,N,N',N'-tetraethyl-)
- 901586-25-2(N~2~,N~2~-diethyl-N~1~-methylpropane-1,2-diamine)
- 720001-88-7((S)-1-(2-Amino-propan-1-yl)-4-methyl-piperazine)
- 55438-58-9(1-ethylazetidin-3-amine)
- 54151-53-0(1-(4-methylpiperazin-1-yl)propan-2-amine)
- 901586-23-0(N~1~-ethyl-N~2~,N~2~-dimethylpropane-1,2-diamine)